molecular formula C8H8IN5 B8644927 N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide CAS No. 1392149-78-8

N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide

Cat. No. B8644927
Key on ui cas rn: 1392149-78-8
M. Wt: 301.09 g/mol
InChI Key: DDDZNRSTGCSUJP-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

13.59 ml (146 mmol) of phosphorus oxychloride is added drop by drop at 0° C. to 11 g (41.7 mmol) of a solution of 3-amino-6-iodopyrazine-2-carboxamide in 80 ml of dimethylformamide. The reaction mixture is stirred at room temperature overnight and then poured in a beaker containing ice and a little water. The pH is adjusted to 8 with 1 N soda solution; a precipitate is formed. The mixture is allowed to gradually return to room temperature and then the solid formed is filtered, rinsed with water and dried at 50° C. to yield 10.50 g of N′-(3-cyano-5-iodopyrazine-2-yl)-N,N-dimethyl formimidamide (84%) in the form of a beige solid.
Quantity
13.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
41.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH2:6][C:7]1[C:8]([C:14]([NH2:16])=O)=[N:9][C:10]([I:13])=[CH:11][N:12]=1.O.[CH3:18][N:19]([CH3:22])[CH:20]=O>>[C:14]([C:8]1[C:7]([N:6]=[CH:18][N:19]([CH3:22])[CH3:20])=[N:12][CH:11]=[C:10]([I:13])[N:9]=1)#[N:16]

Inputs

Step One
Name
Quantity
13.59 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
solution
Quantity
41.7 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CN1)I)C(=O)N
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured in a beaker
ADDITION
Type
ADDITION
Details
containing ice
CUSTOM
Type
CUSTOM
Details
a precipitate is formed
CUSTOM
Type
CUSTOM
Details
to gradually return to room temperature
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C(=NC=C(N1)I)N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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